molecular formula C16H19ClO2S B184508 4-(1-Adamantyl)benzenesulfonyl chloride CAS No. 144174-50-5

4-(1-Adamantyl)benzenesulfonyl chloride

Cat. No. B184508
M. Wt: 310.8 g/mol
InChI Key: DHKZBSLGLBVFCO-UHFFFAOYSA-N
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Description

4-(1-Adamantyl)benzenesulfonyl chloride is a heterocyclic organic compound . It has a molecular formula of C16H19ClO2S and a molecular weight of 310.84 .

Scientific Research Applications

Copper(I) Halide Complexes

The compound has been used in the synthesis of stable biscarbenes and their copper(I) complexes, showcasing its utility in the development of new organometallic compounds. These complexes have potential applications in catalysis and materials science. The reactions demonstrate the versatility of adamantyl-based compounds in forming stable, complex structures with metals (Knishevitsky et al., 2008).

Microporous Polymers

Adamantane-based microporous polymers have been prepared through reactions involving 4-(1-Adamantyl)benzenesulfonyl chloride, showing enhanced CO2 uptake capacities. This application highlights the role of adamantyl-based compounds in creating materials with potential for gas storage and separation technologies (Lim et al., 2012).

Synthesis of Novel Compounds

The compound is integral in synthesizing novel organic compounds, such as alkali metal 2-(1-adamantyl)ethynethiolates. These reactions showcase the reactivity of adamantyl-based compounds with electrophilic reagents, opening avenues for creating new molecules with potential applications in medicinal chemistry and material science (Petrov et al., 2010).

Chemical Transformations

Polymer-supported benzenesulfonamides prepared from 4-(1-Adamantyl)benzenesulfonyl chloride have been used as intermediates in various chemical transformations. This application emphasizes the compound's utility in solid-phase synthesis, enabling the development of diverse chemical scaffolds (Fülöpová & Soural, 2015).

Friedel-Crafts Sulfonylation

The compound plays a crucial role in Friedel-Crafts sulfonylation reactions, facilitating the synthesis of diaryl sulfones. These reactions are vital for creating compounds with potential applications in pharmaceuticals and agrochemicals (Nara et al., 2001).

Catalysis and Synthetic Chemistry

4-(1-Adamantyl)benzenesulfonyl chloride is used in palladium-catalyzed coupling reactions, demonstrating its utility in synthetic chemistry for creating complex molecules. These methodologies have broad applications in developing new drugs and materials (Yuan et al., 2015).

properties

IUPAC Name

4-(1-adamantyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClO2S/c17-20(18,19)15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKZBSLGLBVFCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377916
Record name 4-(1-adamantyl)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Adamantyl)benzenesulfonyl chloride

CAS RN

144174-50-5
Record name 4-(1-adamantyl)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(adamantan-1-yl)benzene-1-sulfonyl chloride
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